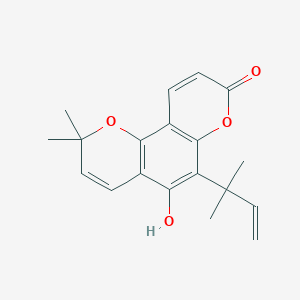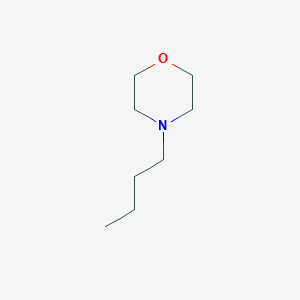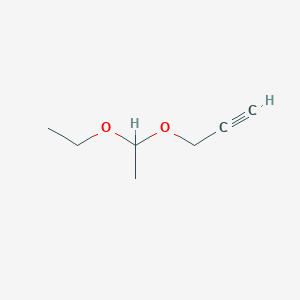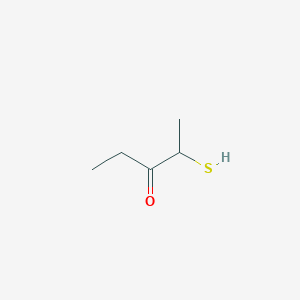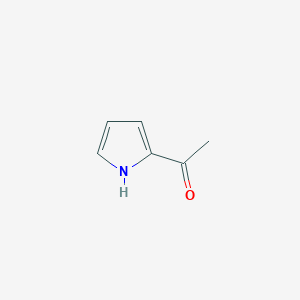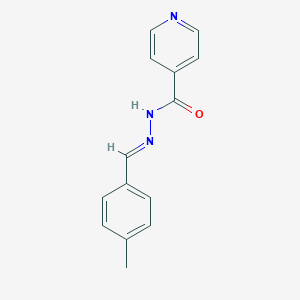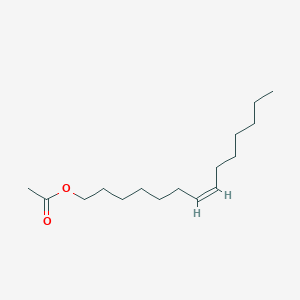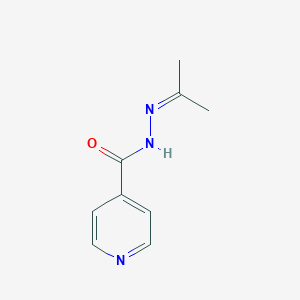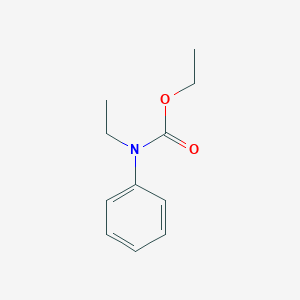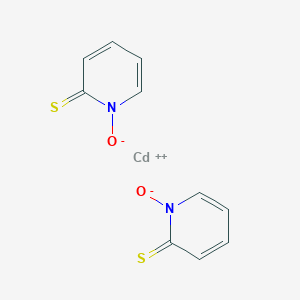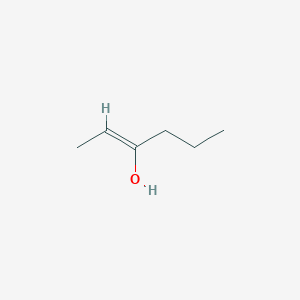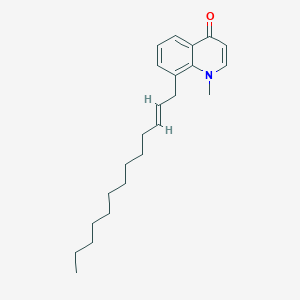
Evocarpine
Descripción general
Descripción
Evocarpine is an alkaloid compound derived from the fruit of the plant Evodia rutaecarpa, which is a traditional Chinese medicinal herb used for various ailments. It is one of several active constituents isolated from this plant, known for its pharmacological properties, including antimycobacterial activity. Evocarpine has been studied for its cytotoxic effects, particularly in leukemia cells, and its ability to modulate p-glycoprotein (p-gp) activity, which is involved in drug resistance .
Synthesis Analysis
The synthesis of evocarpine and its related compounds has been a subject of interest due to their significant biological activities. Rutaecarpine, a closely related indolopyridoquinazolinone alkaloid, has been synthesized and studied extensively. The synthesis process often involves the use of microsomal enzymes to form various hydroxyrutaecarpine metabolites, such as 3-, 10-, 11-, and 12-hydroxyrutaecarpine . These synthetic approaches are crucial for understanding the structure-activity relationships and for the development of derivatives with potentially improved pharmacological profiles.
Molecular Structure Analysis
Evocarpine's molecular structure has been analyzed in detail, particularly in the context of its anticancer properties. Studies have optimized the molecular geometries of evocarpine and rutaecarpine using density functional theory, providing insights into their natural population analysis (NPA) charges, frontier molecular orbitals, molecular electrostatic potentials, and chemical reactivity descriptors. These structural analyses are fundamental for understanding the interaction of these compounds with biological targets, such as topoisomerase 1 (TOP1), and for elucidating their anticancer mechanisms .
Chemical Reactions Analysis
Evocarpine participates in various chemical reactions within biological systems. For instance, it has been shown to undergo metabolic transformations when administered to rats, leading to the production of metabolites such as 5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl) pentanoic acid (EVCA). The pharmacokinetics of evocarpine involve absorption, distribution, metabolism, and excretion processes that are crucial for its biological efficacy .
Physical and Chemical Properties Analysis
The physical and chemical properties of evocarpine contribute to its biological activities. For example, evocarpine exhibits vasorelaxant effects in isolated aortic strips, suggesting an ability to inhibit Ca2+ influx through voltage-dependent calcium channels. This property is significant for its potential use in cardiovascular diseases . Additionally, the cytotoxicity of evocarpine and its interaction with p-glycoprotein have been assessed through in vitro assays, indicating its potential in overcoming drug resistance in cancer therapy .
Aplicaciones Científicas De Investigación
1. Antimycobacterial Activity
- Application Summary : Evocarpine has been studied for its antimycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant strains .
- Methods of Application : The antimycobacterial activity of evocarpine was tested on mycobacteria. The interaction energies of the compounds were calculated using a docking module .
2. Induction of Apoptotic Cell Death
- Application Summary : Evocarpine has been found to induce apoptotic cell death in promyelocytic leukaemia HL‐60 cells .
- Methods of Application : The apoptotic effect of evocarpine was tested on HL‐60 cells .
- Results : Evocarpine induced cell death in HL‐60 cells in a dose- and time-dependent manner .
3. Inhibition of Ca2+ Influx
- Application Summary : Evocarpine, a quinolone alkaloid that could be isolated from Evodiae fructus, has been found to inhibit Ca2+ influx through voltage-dependent calcium channels .
- Methods of Application : The inhibitory effect of evocarpine on Ca2+ influx was tested in vitro. The cumulative application of evocarpine (1-100 μM) was found to inhibit the sustained contraction induced by 60 mM K+ in a concentration-dependent manner .
- Results : Evocarpine was found to inhibit Ca2+ influx, which could have implications for its use in conditions where Ca2+ influx is a factor .
Propiedades
IUPAC Name |
1-methyl-2-[(Z)-tridec-8-enyl]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFYWIVOYBPLQU-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Evocarpine | |
CAS RN |
15266-38-3 | |
| Record name | Evocarpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15266-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




